(1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans
Description
Contextualization of Cyclohexane (B81311) Derivatives in Synthetic Organic Transformations
Cyclohexane derivatives are fundamental building blocks in organic synthesis due to their conformational properties. The cyclohexane ring predominantly adopts a stable chair conformation, which minimizes angular and torsional strain. In 1,4-disubstituted cyclohexanes, the substituents can be in either axial or equatorial positions. For a trans isomer, the most stable conformation is the one where both substituents occupy equatorial positions, as this arrangement minimizes steric hindrance known as 1,3-diaxial interactions. fiveable.meyoutube.comlibretexts.org This conformational preference is critical as it dictates the molecule's shape and the accessibility of its functional groups, thereby influencing its reactivity. fiveable.me The rigid, predictable geometry of the trans-1,4-cyclohexane core is frequently exploited in medicinal chemistry and materials science to create well-defined spatial relationships between different parts of a molecule. nih.govrsc.org
Significance of Halogenated Alcohols as Versatile Intermediates in Chemical Synthesis
Halogenated alcohols are bifunctional compounds that serve as highly versatile intermediates in chemical synthesis. They contain both an electrophilic carbon (attached to the halogen) and a nucleophilic (or modifiable) hydroxyl group. The compound (1R,4R)-4-(Iodomethyl)cyclohexan-1-ol possesses two distinct reactive sites:
The Iodomethyl Group: The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions. msu.eduyoutube.com Primary alkyl iodides, such as the iodomethyl group in this molecule, are particularly reactive towards a wide range of nucleophiles, typically reacting via an Sₙ2 mechanism. youtube.com This allows for the straightforward introduction of various functional groups (e.g., amines, azides, cyanides, thiols) at this position.
The Alcohol Group: The secondary alcohol is a versatile functional group. It can be oxidized to a ketone, acylated to form esters, or converted into a better leaving group (e.g., a tosylate) to facilitate its own substitution. The hydroxyl group itself is a poor leaving group, but its activation is a common strategy in organic synthesis to enable further transformations.
The presence of both these functionalities in a single, stereochemically defined molecule allows for sequential, controlled modifications, making it a valuable precursor for more complex target structures.
Overview of Stereochemical Control in Aliphatic Systems
Stereochemical control—the ability to selectively produce a desired stereoisomer—is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals where the biological activity of a molecule is often dependent on its specific 3D structure. mdpi.com Aliphatic systems, like cyclohexane, can present significant challenges for stereocontrol due to their flexibility. However, the chair conformation of the cyclohexane ring provides a relatively rigid scaffold that can be used to direct the approach of reagents.
The synthesis of a molecule like (1R,4R)-4-(Iodomethyl)cyclohexan-1-ol implies that the synthetic route employed had a high degree of stereocontrol. Achieving this requires the use of stereoselective reactions, which can involve chiral catalysts, chiral auxiliaries, or substrate-controlled approaches where the existing stereocenters in the molecule direct the formation of new ones. mdpi.com The (1R,4R) configuration ensures that any subsequent reactions can proceed from a single, known stereoisomer, avoiding the formation of complex mixtures of diastereomers and enantiomers that would require difficult separation.
Structure
3D Structure
Properties
CAS No. |
2375261-66-6 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
4-(iodomethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H13IO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2 |
InChI Key |
CRSUMXHSKKXXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CI)O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1r,4r 4 Iodomethyl Cyclohexan 1 Ol, Trans
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The iodomethyl group, featuring a good leaving group in the form of iodide, is the primary site for nucleophilic substitution reactions. The nature of the substrate, being a primary alkyl iodide, strongly influences the preferred mechanistic pathway.
Given that the iodomethyl group is on a primary carbon, intermolecular nucleophilic substitution is expected to proceed predominantly through an SN2 mechanism. organic-chemistry.org The SN2 pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. organic-chemistry.org However, since the electrophilic carbon is not a stereocenter in this case, the reaction will result in the substitution of the iodide without altering the stereochemistry of the cyclohexane (B81311) ring.
The SN1 mechanism is highly disfavored for primary substrates due to the instability of the resulting primary carbocation. youtube.comyoutube.com Therefore, reactions that would typically proceed through an SN1 pathway in more substituted systems are unlikely to occur with (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans. SN2' reactions are not applicable in this case as there is no adjacent double bond.
The rate of the SN2 reaction will be influenced by the strength of the nucleophile and the steric hindrance around the reaction center. The trans-diequatorial arrangement of the substituents on the cyclohexane ring generally provides good accessibility for the incoming nucleophile to the iodomethyl group. fiveable.me
Table 1: Predicted Products of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Predicted Product | Mechanism |
|---|---|---|---|
| Cyanide | NaCN | (1r,4r)-4-(cyanomethyl)cyclohexan-1-ol | SN2 |
| Azide | NaN₃ | (1r,4r)-4-(azidomethyl)cyclohexan-1-ol | SN2 |
| Hydroxide | NaOH | (1r,4r)-4-(hydroxymethyl)cyclohexan-1-ol | SN2 |
| Thiolate | NaSH | (1r,4r)-4-(mercaptomethyl)cyclohexan-1-ol | SN2 |
Under certain conditions, typically in the presence of a base, the hydroxyl group of this compound can act as an internal nucleophile, leading to an intramolecular cyclization reaction. Deprotonation of the hydroxyl group to form an alkoxide enhances its nucleophilicity, enabling it to attack the electrophilic carbon of the iodomethyl group.
This intramolecular SN2 reaction would result in the formation of a bicyclic ether, specifically 1-oxa-bicyclo[2.2.2]octane. For this reaction to occur, the cyclohexane ring must adopt a conformation that allows for a backside attack of the alkoxide on the carbon bearing the iodide. The rigid chair conformation of the trans-1,4-disubstituted cyclohexane may present a geometric challenge for achieving the necessary anti-periplanar arrangement for an intramolecular SN2 reaction. pearson.com However, the flexibility of the cyclohexane ring might allow for a twist-boat conformation to facilitate this cyclization, though this would be energetically less favorable.
Rearrangement pathways, such as hydride or alkyl shifts, are characteristic of reactions involving carbocation intermediates. youtube.com Since SN1 reactions are unlikely for this primary iodide, significant rearrangements are not anticipated under typical nucleophilic substitution conditions.
Reactions of the Hydroxyl Moiety
The secondary hydroxyl group on the cyclohexane ring is also a site for various chemical transformations, including oxidation, reduction, and the formation of ethers and esters.
The secondary alcohol can be oxidized to the corresponding ketone, 4-(iodomethyl)cyclohexan-1-one. A variety of reagents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common oxidizing agents for secondary alcohols include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions such as the Swern or Dess-Martin periodinane oxidations. These methods are generally mild and compatible with the iodomethyl group.
While the hydroxyl group can be oxidized, the iodomethyl group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the primary iodide to a methyl group, yielding trans-4-methylcyclohexanol. Catalytic hydrogenation could also achieve this reduction.
Table 2: Predicted Products of Oxidation and Reduction Reactions
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| Oxidation | PCC | 4-(iodomethyl)cyclohexan-1-one |
The hydroxyl group can be readily converted into an ether or an ester through well-established synthetic methodologies.
Ether Formation: The Williamson ether synthesis provides a general route to ethers. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and reacts with an alkyl halide in an SN2 reaction to form the ether. For example, reaction with methyl iodide would yield (1r,4r)-1-(iodomethyl)-4-methoxycyclohexane.
Ester Formation: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com This is an equilibrium process, and the formation of the ester is typically favored by using an excess of the carboxylic acid or by removing water as it is formed. masterorganicchemistry.com Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, usually in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. google.com
Table 3: Predicted Products of Ether and Ester Formation Reactions
| Reaction Type | Reagent(s) | Predicted Product |
|---|---|---|
| Etherification | 1. NaH2. CH₃I | (1r,4r)-1-(iodomethyl)-4-methoxycyclohexane |
| Esterification | Acetic anhydride, Pyridine | (1r,4r)-4-(iodomethyl)cyclohexyl acetate (B1210297) |
Stereoelectronic Effects on Reaction Outcomes
The stereochemistry of this compound plays a crucial role in its reactivity. In its most stable conformation, the cyclohexane ring adopts a chair form with both the iodomethyl and hydroxyl groups in equatorial positions. stereoelectronics.orgspcmc.ac.in This arrangement minimizes steric hindrance and is generally more stable than the corresponding cis-isomer where one substituent would be forced into an axial position. stereoelectronics.org
The equatorial orientation of the iodomethyl group makes it sterically accessible for intermolecular nucleophilic attack in SN2 reactions. fiveable.me An axial leaving group is sometimes preferred for SN2 reactions in cyclohexane systems due to better orbital overlap with the incoming nucleophile's HOMO and the C-X σ* LUMO. However, the energy barrier for ring flipping to place the iodomethyl group in an axial position would be significant, and reactions are still expected to occur from the equatorial conformation, albeit potentially at a different rate compared to an analogous axial system.
For intramolecular reactions, such as the cyclization to form a bicyclic ether, the trans-diequatorial arrangement is not ideal for a direct backside attack. As mentioned previously, a conformational change to a higher-energy twist-boat or a ring-flipped diaxial conformation would be necessary to bring the reacting groups into the required proximity and geometry. pearson.com This conformational requirement can significantly impact the feasibility and rate of such intramolecular processes.
The equatorial position of the hydroxyl group also influences its reactivity in reactions like oxidation, etherification, and esterification. While generally accessible, its reactivity might be subtly different from an axial hydroxyl group due to differing steric environments and stereoelectronic effects.
Radical Reactions Involving the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in this compound, is the most labile site for homolytic cleavage, making it a focal point for radical-mediated transformations. The relatively low bond dissociation energy of the C-I bond facilitates the generation of a primary alkyl radical under various conditions, typically initiated by radical initiators (e.g., AIBN), photolysis, or single-electron transfer (SET) processes. researchgate.net The resulting (4-hydroxycyclohexyl)methyl radical is a key intermediate that can participate in a range of subsequent reactions.
One of the primary pathways for this radical intermediate is intramolecular cyclization, a common strategy in the synthesis of bicyclic systems. beilstein-journals.org For instance, if an appropriate radical acceptor, such as a double or triple bond, is present elsewhere in the molecule or in a tethered substituent, a 5-exo or 6-exo cyclization can occur. The stereochemistry of the cyclohexane ring in the trans configuration influences the conformational preferences of the radical intermediate, which in turn can dictate the stereochemical outcome of the cyclization.
In the absence of an intramolecular trap, the (4-hydroxycyclohexyl)methyl radical will participate in intermolecular reactions. A common reaction is hydrogen atom abstraction from a suitable donor, such as a tin hydride (e.g., tributyltin hydride) or a thiol, which would result in the formation of trans-4-(hydroxymethyl)cyclohexane. Alternatively, the radical can be trapped by other radical species or undergo addition to an external unsaturated system.
Mechanistic studies often employ radical clock experiments to confirm the involvement of radical intermediates. researchgate.net For example, the introduction of a substrate with a known rate of radical rearrangement can provide evidence for the transient existence of the (4-hydroxycyclohexyl)methyl radical. Furthermore, the use of radical trapping agents, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can intercept the radical intermediate, and the detection of the resulting adduct provides strong support for a radical mechanism. researchgate.net
Below is a hypothetical data table illustrating the potential outcomes of radical reactions initiated from this compound, under different conditions.
| Initiator/Reagent | Radical Acceptor | Major Product(s) | Plausible Mechanism |
| AIBN, Bu₃SnH | None (intermolecular) | trans-4-(Hydroxymethyl)cyclohexane | Radical reduction |
| Photolysis | Intramolecular alkene | Bicyclic alcohol | Intramolecular radical cyclization |
| SET (e.g., SmI₂) | Carbonyl group | Cyclized diol | Radical addition to carbonyl |
| AIBN, TEMPO | None | TEMPO-adduct | Radical trapping |
Chemo- and Regioselectivity in Multi-Functionalized Cyclohexane Systems
The presence of two distinct functional groups in this compound—a primary alkyl iodide and a secondary alcohol—introduces challenges and opportunities related to chemo- and regioselectivity in its reactions. The outcome of a given transformation is highly dependent on the nature of the reagents and the reaction conditions employed.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of (1R,4R)-4-(iodomethyl)cyclohexan-1-ol, a nucleophilic substitution reaction could potentially occur at either the carbon bearing the iodine or the carbon bearing the hydroxyl group (after activation). However, the C-I bond is significantly more susceptible to nucleophilic attack by soft nucleophiles (e.g., thiolates, cyanides) under SN2 conditions than the C-O bond of the alcohol. Conversely, strong oxidizing agents would likely target the secondary alcohol, leading to the corresponding ketone, while leaving the iodomethyl group intact. The choice of reagent is therefore critical in directing the reaction to the desired functional group.
Regioselectivity becomes a key consideration in reactions where multiple sites within the same functional group or different positions on the cyclohexane ring could react. For example, in an elimination reaction, the possibility of forming different alkenes exists. However, for (1R,4R)-4-(iodomethyl)cyclohexan-1-ol, elimination is less common for the iodomethyl group under standard basic conditions. In reactions involving the hydroxyl group, such as dehydration, the regioselectivity of the resulting double bond would be influenced by the stability of the potential carbocation intermediate and the stereoelectronic requirements of the elimination pathway.
The trans stereochemistry of the substituents on the cyclohexane ring plays a crucial role in controlling both chemo- and regioselectivity. The chair conformation of the cyclohexane ring places the substituents in specific spatial arrangements, which can influence their accessibility to reagents. For instance, a bulky reagent might show a preference for the less sterically hindered functional group.
The following table provides hypothetical examples of selective transformations of this compound, highlighting the principles of chemo- and regioselectivity.
| Reagent(s) | Targeted Functional Group | Product | Type of Selectivity |
| NaCN in DMSO | Iodomethyl | trans-4-(Cyanomethyl)cyclohexan-1-ol | Chemoselective |
| PCC in CH₂Cl₂ | Alcohol | trans-4-(Iodomethyl)cyclohexanone | Chemoselective |
| H₂SO₄, heat | Alcohol | 4-(Iodomethyl)cyclohex-1-ene | Regioselective (dehydration) |
| NaH, then CH₃I | Alcohol | trans-4-(Iodomethyl)-1-methoxycyclohexane | Chemoselective (Williamson ether synthesis) |
Stereochemical Analysis and Conformational Studies of 1r,4r 4 Iodomethyl Cyclohexan 1 Ol, Trans
Conformational Dynamics of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. wikipedia.orgmasterorganicchemistry.com For a trans-1,4-disubstituted cyclohexane like (1R,4R)-4-(iodomethyl)cyclohexan-1-ol, two principal chair conformations are possible through a process called ring flipping. spcmc.ac.innih.gov In one conformation, both the hydroxyl and iodomethyl groups can occupy equatorial positions (diequatorial), and in the other, they both occupy axial positions (diaxial). spcmc.ac.infiveable.me
At room temperature, the ring flipping is rapid, leading to an averaged structure. nih.govyoutube.com However, at lower temperatures, this process can be slowed down sufficiently to allow for the observation of individual conformers by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govyoutube.com The equilibrium between the two chair forms is dictated by their relative stabilities. libretexts.org
Influence of Substituent Effects on Conformation and Reactivity
The preference for a particular chair conformation is largely determined by the steric bulk of the substituents. wikipedia.orglibretexts.org Generally, substituents prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.orgsapub.org
In the case of (1R,4R)-4-(iodomethyl)cyclohexan-1-ol, both the hydroxyl (-OH) and the iodomethyl (-CH₂I) groups are subject to these steric considerations. The diequatorial conformer is generally more stable as it minimizes these unfavorable 1,3-diaxial interactions that would be present in the diaxial form. fiveable.melibretexts.org The larger the substituent, the greater its preference for the equatorial position. The relative steric bulk of substituents generally follows the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens. libretexts.org While the iodomethyl group is bulkier than the hydroxyl group, in the trans configuration, both can simultaneously occupy the favored equatorial positions, leading to a highly stable conformation. fiveable.me
The conformational preference directly impacts the reactivity of the molecule. For reactions that proceed via mechanisms sensitive to steric hindrance, such as Sₙ2 reactions, the accessibility of the reaction center is crucial. stackexchange.com An equatorial position for the iodomethyl group, for instance, might present a different steric environment for an incoming nucleophile compared to an axial position.
Diastereomeric and Enantiomeric Purity Assessment Methods
As a chiral molecule, it is essential to determine the diastereomeric and enantiomeric purity of (1R,4R)-4-(iodomethyl)cyclohexan-1-ol.
Diastereomeric Purity: The "trans" designation indicates a specific diastereomer. The presence of the "cis" diastereomer, where one substituent is axial and the other equatorial in the most stable conformation, would constitute a diastereomeric impurity. pressbooks.pub Methods for assessing diastereomeric purity include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can distinguish between diastereomers due to their different chemical environments, leading to distinct chemical shifts and coupling constants. libretexts.orgnih.gov
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating diastereomers based on their different physical properties and interactions with a stationary phase. nih.govmdpi.com
Enantiomeric Purity: Enantiomeric purity, or enantiomeric excess (% ee), measures the excess of one enantiomer over the other in a mixture. openochem.org Techniques for its determination often involve creating a diastereomeric interaction:
Chiral Chromatography: Using a chiral stationary phase in HPLC or GC allows for the direct separation of enantiomers. openochem.org The two enantiomers interact differently with the chiral stationary phase, leading to different retention times.
NMR Spectroscopy with Chiral Resolving or Solvating Agents: In the presence of a chiral auxiliary, enantiomers can be converted into diastereomeric complexes or solvates, which can then be distinguished by NMR due to their non-identical spectra. libretexts.org
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can determine the optical rotation, it requires knowledge of the specific rotation of the pure enantiomer to calculate the enantiomeric excess. sapub.org
Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light and can be used to determine enantiomeric excess, sometimes after derivatization. nih.gov
Computational Predictions of Stable Conformations
Computational chemistry provides valuable insights into the conformational preferences of molecules. Methods such as molecular mechanics and quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to model the different possible conformations of (1R,4R)-4-(iodomethyl)cyclohexan-1-ol and calculate their relative energies. researchgate.net
These calculations can predict the energy difference between the diequatorial and diaxial chair conformations, as well as the energies of less stable conformations like the twist-boat. wikipedia.orgresearchgate.net The results of these predictions can then be compared with experimental data obtained from techniques like NMR spectroscopy to provide a comprehensive understanding of the molecule's conformational landscape. For similar trans-1,4-disubstituted cyclohexanes, computational studies have confirmed the preference for the diequatorial conformer. researchgate.net
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 1r,4r 4 Iodomethyl Cyclohexan 1 Ol, Trans
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds, including the relative stereochemistry of substituents on a cyclic framework. For (1R,4R)-4-(Iodomethyl)cyclohexan-1-ol, trans, NMR analysis confirms the trans relationship of the hydroxyl and iodomethyl groups and the preferred diequatorial orientation in the stable chair conformation. youtube.comwikipedia.org
In the most stable chair conformation of the trans isomer, both the hydroxyl and the iodomethyl groups occupy equatorial positions to minimize steric strain, specifically the unfavorable 1,3-diaxial interactions. wikipedia.org This conformational preference has direct and predictable consequences on the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the iodomethyl group (H-4) are both in axial positions. An axial proton typically exhibits large coupling constants (J-values) due to its dihedral angle relationship with neighboring axial protons (J_ax-ax ≈ 8-13 Hz) and smaller couplings to adjacent equatorial protons (J_ax-eq ≈ 2-5 Hz). The signal for H-1 would, therefore, appear as a triplet of triplets with large coupling constants, confirming its axial position and, by extension, the equatorial position of the hydroxyl group.
¹³C NMR Spectroscopy: The chemical shifts in the ¹³C NMR spectrum are also indicative of the stereochemistry. The carbons of the cyclohexane (B81311) ring can be definitively assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which correlate proton and carbon signals.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, allowing for the tracing of connectivity through the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the unambiguous assignment of carbon signals.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity & J-values (Hz) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 (-CHOH) | ~3.6 | tt, J ≈ 11, 4 | ~70 |
| 2, 6 (CH₂) | ~1.2 (eq), ~1.9 (ax) | m | ~35 |
| 3, 5 (CH₂) | ~1.1 (eq), ~1.8 (ax) | m | ~30 |
| 4 (-CHCH₂I) | ~1.7 | m | ~40 |
| 7 (-CH₂I) | ~3.2 | d, J ≈ 7 | ~10 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₇H₁₃IO, with a calculated monoisotopic mass of 240.00111 Da. nih.govuni.lu
High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the experimental confirmation of the elemental formula.
Fragmentation Analysis: Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) which then undergoes fragmentation. The fragmentation pattern provides valuable structural information.
Loss of Iodine: The carbon-iodine bond is relatively weak, making the loss of an iodine radical (•I, 127 Da) a highly favorable fragmentation pathway. This would result in a prominent peak at m/z 113.1017 ([C₇H₁₃O]⁺). jove.comjove.com
Loss of Water: Alcohols commonly undergo dehydration, leading to the loss of a water molecule (H₂O, 18 Da). youtube.comlibretexts.org This would produce a peak at m/z 222.0062 ([C₇H₁₁I]⁺•). This fragmentation is often so facile that the molecular ion peak may be weak or absent in the spectra of some alcohols. youtube.comlibretexts.org
Ring Cleavage: The cyclohexane ring can also undergo fragmentation, leading to a series of smaller peaks corresponding to the loss of alkyl fragments.
| m/z (calculated) | Ion Formula | Fragmentation Pathway |
|---|---|---|
| 240.0011 | [C₇H₁₃IO]⁺• | Molecular Ion (M⁺•) |
| 222.0062 | [C₇H₁₁I]⁺• | [M - H₂O]⁺• |
| 127.0000 | [I]⁺ | Iodine Cation |
| 113.1017 | [C₇H₁₃O]⁺ | [M - I]⁺ |
| 95.0861 | [C₇H₁₁]⁺ | [M - I - H₂O]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy:
O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, typically appearing in the 3200-3600 cm⁻¹ region. tutorchase.comlibretexts.orgopenstax.org The broadening is a result of intermolecular hydrogen bonding. libretexts.orglibretexts.org
C-H Stretch: Absorptions from the C-H stretching vibrations of the cyclohexane ring and the iodomethyl group appear just below 3000 cm⁻¹.
C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1000-1100 cm⁻¹ range. libretexts.org
C-I Stretch: The C-I bond stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. The C-C bonds of the cyclohexane ring and the C-I bond will give rise to distinct Raman signals. While the O-H stretch is weak in Raman, the C-I stretch provides a strong signal, complementing the IR data. ias.ac.in
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |
| C-H stretch (sp³) | 2850-2960 | Strong | Strong |
| CH₂ bend | ~1450 | Medium | Medium |
| C-O stretch | 1000-1100 | Strong | Weak |
| C-I stretch | 500-600 | Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a precise model of the molecule's arrangement in the crystal lattice can be generated.
This technique would provide unambiguous confirmation of:
Connectivity: The exact bonding arrangement of all atoms.
Relative Stereochemistry: The trans orientation of the hydroxyl and iodomethyl groups on the cyclohexane ring.
Conformation: The adoption of the chair conformation in the solid state, with precise bond lengths, bond angles, and torsion angles. It would confirm the diequatorial positioning of the two substituents.
Absolute Configuration: For a chiral compound, crystallographic analysis using anomalous dispersion can determine the absolute configuration (i.e., distinguish the (1R,4R) enantiomer from its (1S,4S) counterpart) without ambiguity.
Intermolecular Interactions: The analysis reveals how molecules pack in the crystal, detailing intermolecular forces such as hydrogen bonding involving the hydroxyl group.
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination
Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules in solution. researchgate.net
The this compound molecule is chiral. An experimental ECD spectrum would show positive or negative absorption bands (Cotton effects) at specific wavelengths. The chromophores in this molecule (the hydroxyl and iodo groups) are relatively weak, which might result in a weak ECD signal.
To overcome this and to assign the absolute configuration, the experimental spectrum is typically compared with a theoretically predicted spectrum. semanticscholar.org This is achieved through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). The procedure involves:
Computational modeling of the (1R,4R) enantiomer's stable conformations.
Calculation of the theoretical ECD spectrum for the (1R,4R) structure.
Comparison of the sign and shape of the calculated spectrum with the experimentally measured spectrum.
A good match between the experimental and the calculated spectrum for the (1R,4R) isomer provides strong evidence for the assignment of the absolute configuration. nih.govacs.org This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. researchgate.net
Computational and Theoretical Investigations of 1r,4r 4 Iodomethyl Cyclohexan 1 Ol, Trans
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of (1R,4R)-4-(iodomethyl)cyclohexan-1-ol, trans. These calculations can provide a detailed picture of the molecule's three-dimensional structure and the distribution of its electrons.
The starting point for any quantum chemical investigation is the optimization of the molecular geometry to find the lowest energy conformation. For a trans-1,4-disubstituted cyclohexane (B81311) derivative, the chair conformation is generally the most stable. youtube.comfiveable.me In the case of this compound, the diequatorial conformer, where both the hydroxyl and iodomethyl groups occupy equatorial positions, is expected to be significantly more stable than the diaxial conformer. youtube.com This preference is due to the minimization of steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if these bulky groups were in axial positions. sapub.org
Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. Key electronic properties that can be computed include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: This describes how the electrons are distributed throughout the molecule, highlighting regions of high and low electron density.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents.
The choice of the theoretical method and basis set is critical for obtaining accurate results. DFT methods, such as B3LYP, are often a good compromise between accuracy and computational cost for molecules of this size. comporgchem.comrsc.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can also be important for accurately modeling the properties of the molecule in solution. comporgchem.com
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D structure and bond lengths/angles. | DFT (e.g., B3LYP/6-311+G(2d,p)) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic stability. | DFT (e.g., B3LYP/6-311+G(2d,p)) |
| Mulliken Atomic Charges | Identifies electrophilic and nucleophilic centers. | DFT (e.g., B3LYP/6-311+G(2d,p)) |
| Molecular Dipole Moment | Quantifies the overall polarity of the molecule. | DFT (e.g., B3LYP/6-311+G(2d,p)) |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of intermediates and transition states along a reaction pathway. rsc.org For this compound, DFT can be employed to study various potential reactions, such as nucleophilic substitution at the carbon atom of the iodomethyl group.
A common reaction for primary alkyl iodides is the bimolecular nucleophilic substitution (S(_N)2) reaction. liverpool.ac.ukrsc.org In this type of reaction, a nucleophile attacks the carbon atom, and the iodide ion, being a good leaving group, is displaced. DFT calculations can be used to model the potential energy surface of such a reaction. liverpool.ac.uk This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy. youtube.comlibretexts.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. nih.gov
For example, the S(_N)2 reaction of this compound with a nucleophile like the hydroxide ion could be studied. DFT calculations would aim to:
Optimize the geometries of the reactants, the transition state, and the products.
Analyze the structure of the transition state to understand the bonding changes that occur during the reaction.
Investigate the influence of the solvent on the reaction mechanism and energetics, often by using implicit or explicit solvent models. youtube.com
The choice of the DFT functional and basis set is crucial for obtaining reliable results for reaction mechanisms. rsc.org Functionals that include a portion of Hartree-Fock exchange, such as B3LYP, are often used. nih.gov It is also important to perform a vibrational frequency analysis to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or a transition state (which will have exactly one imaginary frequency). youtube.com
| Reaction Parameter | Information Provided | Computational Approach |
|---|---|---|
| Transition State Geometry | Structure at the peak of the energy barrier. | DFT optimization (e.g., B3LYP/6-31+G(d,p)) |
| Activation Energy (ΔE‡) | Energy barrier for the reaction, related to the reaction rate. | Energy difference between transition state and reactants. |
| Reaction Energy (ΔErxn) | Overall energy change of the reaction (exothermic/endothermic). | Energy difference between products and reactants. |
| Intrinsic Reaction Coordinate (IRC) | Confirms the connection between the transition state and the reactants/products. | IRC calculations following transition state optimization. |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for studying the properties of a single molecule or a small number of molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with a solvent environment. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations can be used to investigate its conformational landscape. Although the diequatorial chair conformation is expected to be the most stable, the molecule can still undergo conformational changes, such as ring flipping to the diaxial conformer. researchgate.netnih.gov MD simulations can provide insights into the frequency of these events and the relative populations of different conformers at a given temperature. researchgate.netnih.gov
Furthermore, MD simulations are particularly powerful for studying solvation effects. nih.govchemrxiv.org By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to get a detailed picture of how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. nih.gov For a molecule with both a polar hydroxyl group and a less polar iodomethyl group, the interactions with the solvent can be complex. MD simulations can reveal:
The structure of the solvation shell around the molecule.
The formation and lifetime of hydrogen bonds between the hydroxyl group and solvent molecules.
The influence of the solvent on the conformational equilibrium between the diequatorial and diaxial forms. nih.gov
The accuracy of MD simulations depends heavily on the quality of the force field used to describe the interactions between the atoms. Standard force fields like AMBER or CHARMM are often used for organic molecules, but it may be necessary to develop specific parameters for the iodomethyl group to ensure accurate results.
| Simulation Output | Insight Gained | Key Simulation Parameters |
|---|---|---|
| Conformational Population Analysis | Relative stability of diequatorial vs. diaxial conformers. | Force field, temperature, simulation time. |
| Radial Distribution Functions | Structure of the solvent around the solute. | Force field, solvent model, concentration. |
| Hydrogen Bond Analysis | Dynamics of hydrogen bonding with the solvent. | Force field, geometric criteria for H-bonds. |
| Diffusion Coefficient | Mobility of the molecule in the solvent. | Force field, temperature, viscosity of the solvent. |
Predictive Modeling of Spectroscopic Data (without listing actual properties)
Computational chemistry can be used to predict various types of spectroscopic data, which can be a valuable tool for identifying and characterizing molecules. comporgchem.com For this compound, the most relevant spectroscopic techniques for which data can be predicted are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The prediction of NMR chemical shifts using DFT calculations has become a standard method for aiding in the structural elucidation of organic molecules. nih.govnih.gov The procedure typically involves:
Optimizing the geometry of the molecule at a suitable level of theory. comporgchem.com
Performing a NMR calculation on the optimized geometry, which calculates the magnetic shielding tensors for each nucleus.
Converting the calculated shielding tensors to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS).
The accuracy of the predicted chemical shifts can be quite high, often within 0.1-0.2 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR, depending on the level of theory used. researchgate.net This can be particularly useful for distinguishing between different stereoisomers, as the chemical shifts can be sensitive to the local environment of each nucleus. comporgchem.com
IR Spectroscopy: The prediction of IR spectra is also possible through quantum chemical calculations. After optimizing the molecular geometry, a vibrational frequency analysis is performed. This calculation provides the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The resulting predicted spectrum can be compared to an experimental spectrum to help assign the observed peaks to specific vibrational modes.
The predictive modeling of spectroscopic data is a powerful tool, but it is important to remember that the accuracy of the predictions depends on the computational method used and the complexity of the system being studied.
Quantitative Structure–Activity Relationship (QSAR) Derivations for Related Scaffolds (focused on chemical reactivity, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity. acs.orgnih.gov While often used in the context of biological activity, QSAR can also be applied to chemical reactivity. For a series of compounds related to this compound, a QSAR model could be developed to predict their reactivity in a specific chemical reaction, such as a nucleophilic substitution.
The development of a QSAR model for chemical reactivity typically involves the following steps:
Data Set Selection: A set of structurally similar compounds with known reactivity data (e.g., reaction rate constants) is compiled. For the present case, this could include a series of substituted iodocyclohexanes.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). acs.org
Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical model that relates the descriptors to the observed reactivity.
Model Validation: The predictive power of the QSAR model is assessed using various statistical techniques, such as cross-validation and prediction on an external test set.
For a series of iodocyclohexane derivatives, a QSAR model could be developed to predict their reactivity in an S(_N)2 reaction. The descriptors in such a model might include:
The energy of the LUMO, as this is the orbital that the nucleophile will attack.
The partial charge on the carbon atom of the iodomethyl group, as a more positive charge would make it more susceptible to nucleophilic attack.
A steric descriptor that quantifies the bulkiness of the substituents on the cyclohexane ring, as increased steric hindrance would be expected to decrease the reaction rate.
A well-validated QSAR model can be a useful tool for predicting the reactivity of new, un-synthesized compounds, which can help to guide the design of new molecules with desired reactivity profiles.
| Descriptor Type | Example Descriptors | Relevance to Chemical Reactivity |
|---|---|---|
| Electronic | HOMO/LUMO energies, partial atomic charges, dipole moment. | Govern electrostatic interactions and orbital-controlled reactions. |
| Steric | Molecular volume, surface area, van der Waals parameters. | Influence the accessibility of the reaction center to reagents. |
| Topological | Connectivity indices, shape indices. | Encode information about the branching and size of the molecule. |
| Thermodynamic | Enthalpy of formation, Gibbs free energy. | Related to the overall energetics of the reaction. |
Applications of 1r,4r 4 Iodomethyl Cyclohexan 1 Ol, Trans As a Synthetic Building Block
Precursor in the Synthesis of Complex Cyclohexane-Containing Scaffolds
There is no readily available literature that explicitly describes the use of (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans as a direct precursor in the synthesis of complex cyclohexane-containing scaffolds. While the synthesis of various functionalized cyclohexanes is a broad area of research, specific examples starting from this iodo-alcohol are not detailed.
Intermediate in the Preparation of Designed Organic Molecules
Similarly, a direct role for this compound as a key intermediate in the preparation of specifically designed organic molecules is not well-documented in publicly accessible research.
Utility in the Construction of Functionalized Macrocycles
The utility of this compound in the construction of functionalized macrocycles has not been specifically reported. Bifunctional building blocks are often used in macrocyclization reactions, but there are no detailed findings for this particular compound.
Role in the Generation of Chemically Labeled Compounds for Mechanistic Studies
No specific instances of this compound being used for the generation of chemically labeled compounds for mechanistic studies are found in the available literature. Such applications often involve the introduction of isotopes or reporter groups, but this has not been described for this compound.
Development of Novel Organic Reagents Derived from this compound
The development of novel organic reagents derived from this compound is not documented. While the functional groups present could allow for its conversion into various reagents, such as organometallics or tagged molecules, these have not been reported.
Future Research Directions and Challenges in the Chemistry of 1r,4r 4 Iodomethyl Cyclohexan 1 Ol, Trans
Exploration of Novel and Sustainable Synthetic Routes
The development of eco-friendly and efficient synthetic methods is a cornerstone of modern chemistry. Future research in this area for (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, trans will likely focus on moving away from traditional iodination methods that often involve harsh reagents and generate significant waste.
Key Research Objectives:
Green Iodination Reagents: Investigating the use of greener iodinating agents is a primary objective. This includes exploring solid-supported reagents, iodine in combination with oxidizing agents like hydrogen peroxide, and electrochemical methods. scispace.commdpi.combenthamdirect.commdpi.comresearchgate.net
Catalytic Approaches: The development of catalytic methods for the synthesis of this compound could significantly improve its sustainability profile. This could involve exploring enzymatic or chemo-catalytic approaches that offer high selectivity and reduce the need for stoichiometric reagents.
Renewable Feedstocks: A long-term goal would be to develop synthetic pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials.
Hypothetical Comparison of Synthetic Routes:
| Method | Iodinating Agent | Solvent | Byproducts | Sustainability Score (1-10) |
| Traditional | I2/PPh3/Imidazole | Dichloromethane | Triphenylphosphine (B44618) oxide, Imidazolium salts | 3 |
| Green Alternative 1 | KI/H2O2 | Water | Water | 8 |
| Green Alternative 2 | Electrochemical | Acetonitrile/Water | Minimal | 9 |
This table presents hypothetical data for illustrative purposes.
Investigation of Unprecedented Reactivity Patterns and Selectivities
The unique structural features of this compound, offer opportunities to explore novel reactivity patterns. The presence of both a nucleophilic hydroxyl group and an electrophilic iodomethyl group within the same molecule can lead to interesting intramolecular reactions and provide access to new molecular scaffolds.
Areas for Investigation:
Intramolecular Cyclization: The potential for intramolecular cyclization to form oxetanes or other ring systems under various conditions is an area ripe for exploration. The stereochemistry of the starting material could be leveraged to achieve high levels of stereocontrol in the products.
Hypervalent Iodine Chemistry: The iodomethyl group could be a precursor to hypervalent iodine species, which are powerful reagents in organic synthesis. researchgate.net This could open up new avenues for functionalization of the cyclohexane (B81311) ring.
Metal-Catalyzed Cross-Coupling Reactions: The iodomethyl group is an excellent handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Exploring the scope of these reactions with this substrate could lead to the synthesis of a diverse range of derivatives.
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis and further transformations of this compound into automated platforms is a key future direction. nih.govrsc.orgchemrxiv.org
Challenges and Opportunities:
Reaction Optimization for Flow: Adapting existing synthetic routes or developing new ones that are amenable to flow conditions will be a primary challenge. This will involve careful optimization of reaction parameters such as temperature, pressure, and residence time.
In-line Purification and Analysis: The development of in-line purification and analytical techniques will be crucial for the successful implementation of a continuous process. This could involve the use of solid-supported scavengers and real-time monitoring using techniques like FT-IR or NMR spectroscopy.
Automated Derivatization: An automated platform could be designed to not only synthesize the target molecule but also to perform a series of subsequent reactions to generate a library of derivatives for screening in various applications. nih.gov
Advanced Computational Design for Targeted Chemical Transformations
Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting and understanding chemical reactivity. Applying these methods to this compound can guide experimental work and accelerate the discovery of new reactions and applications. nih.govnih.gov
Computational Approaches:
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways, predict activation barriers, and understand the factors that control selectivity.
Conformational Analysis: Understanding the conformational preferences of the cyclohexane ring and its influence on reactivity is crucial. Computational methods can provide valuable insights into the dominant conformations and their relative energies.
Virtual Screening: For applications in drug discovery or materials science, computational docking and virtual screening can be used to predict the binding of derivatives of this compound to biological targets or to predict material properties. nih.gov
Hypothetical Computational Data for Reaction Prediction:
| Reaction Type | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Selectivity (%) |
| Intramolecular Etherification | DFT (B3LYP/6-31G*) | 15.2 | 95 (trans-product) |
| Suzuki Coupling | DFT with solvent model | 22.5 | >99 |
| C-H Activation | ab initio methods | 35.1 | 60 (equatorial) |
This table presents hypothetical data for illustrative purposes.
Development of Environmentally Benign Methodologies for its Handling and Synthesis
The principles of green chemistry should be applied throughout the lifecycle of this compound, from its synthesis to its use and disposal. scispace.commdpi.combenthamdirect.commdpi.comresearchgate.net
Key Considerations:
Solvent Selection: The use of hazardous organic solvents should be minimized or eliminated. Water, supercritical fluids, or bio-based solvents are attractive alternatives that need to be explored.
Waste Reduction: The development of synthetic routes with high atom economy will be crucial for minimizing waste generation. Catalytic methods are particularly advantageous in this regard.
Biodegradability: For applications where the molecule or its derivatives may be released into the environment, an assessment of their biodegradability and environmental fate will be necessary.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1r,4r)-4-(iodomethyl)cyclohexan-1-ol, and how can reaction conditions be optimized for yield and stereochemical fidelity?
- Methodology :
- Begin with a cyclohexanol derivative (e.g., 4-methylcyclohexanol) and introduce the iodomethyl group via halogenation. Use nucleophilic substitution (e.g., KI/NaI with a leaving group like -OTs or -Br at C4).
- Optimize reaction parameters: Solvent polarity (DMSO for polar protic conditions), temperature (60–80°C), and catalysts (e.g., phase-transfer catalysts).
- Protect the hydroxyl group during synthesis (e.g., using TBSCl) to prevent side reactions .
- Confirm intermediates via TLC, GC-MS, and H NMR. Final purity can be assessed via HPLC (>98%) and recrystallization in ethanol/water mixtures .
Q. How can researchers confirm the trans configuration of the iodomethyl and hydroxyl groups on the cyclohexane ring?
- Methodology :
- NMR Analysis : Use H NMR coupling constants () to infer axial/equatorial positions. Trans-diaxial coupling typically shows Hz, while trans-diequatorial coupling is lower (2–4 Hz) .
- X-ray Crystallography : Resolve crystal structures to unambiguously determine spatial arrangement .
- NOESY : Detect spatial proximity between protons on C1 and C4. Absence of NOE signals supports trans configuration .
Q. What purification techniques are most effective for isolating (1r,4r)-4-(iodomethyl)cyclohexan-1-ol from reaction byproducts?
- Methodology :
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate iodinated products from unreacted starting materials .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) based on solubility differences.
- Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal decomposition .
Advanced Research Questions
Q. How does the iodomethyl group influence the compound’s reactivity in substitution or elimination reactions compared to chloro/bromo analogs?
- Methodology :
- Kinetic Studies : Compare reaction rates with NaCN (nucleophilic substitution) or KOtBu (elimination) under identical conditions. Iodine’s polarizability enhances leaving-group ability, accelerating SN2 pathways .
- DFT Calculations : Model transition states to assess steric and electronic effects of iodine vs. smaller halogens .
- Isotopic Labeling : Track I in reaction products via autoradiography to study mechanistic pathways .
Q. What strategies can resolve contradictions in reported stereochemical outcomes during synthesis?
- Methodology :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and quantify diastereomeric excess .
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring-flipping) that may obscure stereochemical assignments .
- Cross-Validation : Compare results across multiple analytical techniques (e.g., optical rotation vs. X-ray) to confirm consistency .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., thyroid hormone receptors, where iodine may mimic thyroxine interactions) .
- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., water/NaCl) over 100-ns trajectories .
- QSAR Modeling : Correlate structural features (e.g., iodine’s van der Waals radius) with activity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
